molecular formula C8H16S B14377705 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane CAS No. 90224-05-8

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane

Cat. No.: B14377705
CAS No.: 90224-05-8
M. Wt: 144.28 g/mol
InChI Key: RFLQZTAIFDEYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is an organic compound characterized by the presence of a sulfanyl group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane typically involves the reaction of 2-methylprop-1-en-1-yl sulfide with butane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The process is monitored and controlled to ensure consistent quality and efficiency. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Methyl-1-propen-1-yl)sulfanyl]benzene
  • 2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid

Uniqueness

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is unique due to its specific structural configuration and the presence of the sulfanyl group attached to a butane chain. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

90224-05-8

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

1-(2-methylprop-1-enylsulfanyl)butane

InChI

InChI=1S/C8H16S/c1-4-5-6-9-7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

RFLQZTAIFDEYQA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.